Here are some areas where scientific research is investigating Levomefolate calcium:
Adequate folate intake during pregnancy is critical for preventing neural tube defects in newborns. Researchers are studying how Levomefolate calcium supplementation may impact these risks (Source: ).
Homocysteine is an amino acid in the blood. Elevated levels of homocysteine have been linked to an increased risk of cardiovascular disease. Studies are investigating whether Levomefolate calcium supplementation can help lower homocysteine levels (Source: ).
Some research suggests that Levomefolate calcium may play a role in cognitive function and mental health. Studies are ongoing to explore these potential benefits (Source: ).
Levomefolate calcium, also known as calcium L-5-methyltetrahydrofolate, is a stable salt form of the biologically active derivative of folic acid, which is vitamin B9. It is recognized as the predominant active form of folate in human plasma, accounting for approximately 98% of folates found in circulation. This compound is essential for various biological processes, including DNA synthesis and the regulation of homocysteine levels. Unlike traditional folic acid, levomefolate calcium is more readily absorbed by the body, making it a preferred choice in dietary supplements and therapeutic applications .
Levomefolate calcium functions by providing a usable form of folate within the body. Folate plays a critical role in one-carbon transfer reactions, essential for DNA synthesis and methylation processes []. It acts as a methyl donor, contributing to the formation of methionine, an amino acid involved in protein synthesis and cellular function [].
Levomefolate calcium can be synthesized through several methods:
These methods ensure high purity and bioavailability of levomefolate calcium for therapeutic uses .
Levomefolate calcium has several applications:
Levomefolate calcium interacts with various substances:
Levomefolate calcium shares similarities with other folate derivatives but has unique properties that distinguish it:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Folic Acid | Synthetic form of vitamin B9; requires conversion | Less bioavailable than levomefolate calcium |
L-Methylfolate | Active form; similar biological functions | Cannot cross blood-brain barrier effectively |
Tetrahydrofolate | Reduced form involved in various metabolic pathways | Less stable than levomefolate calcium |
Calcium Folinate | Another salt form; used for similar applications | Different salt composition affects absorption rates |
Levomefolate calcium's ability to cross the blood-brain barrier and its stability make it particularly effective for therapeutic uses compared to these other compounds .
Levomefolate calcium is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate calcium salt. This nomenclature specifies:
The molecular formula C20H23CaN7O6 corresponds to an anhydrous molecular weight of 497.5 g/mol. Hydrated forms exist, with the pentahydrate variant (C20H33CaN7O11) demonstrating a molecular weight of 587.6 g/mol.
Table 1: Key Molecular Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C20H23CaN7O6 | |
Molecular Weight | 497.5 g/mol (anhydrous) | |
CAS Registry Number | 151533-22-1 | |
Specific Rotation ([α]D) | +45.0° to +50.0° (c=0.5 in H2O) |
The biological activity of levomefolate calcium directly correlates with its (6S) stereochemistry, which matches the natural configuration of 5-methyltetrahydrofolate in human physiology. Critical stereochemical features include:
Tetrahydropteridin Ring System:
Glutamate Moiety:
The synthesis pathway employs diastereoselective crystallization to ensure >98% enantiomeric excess of the (6S) isomer. Nuclear magnetic resonance (NMR) studies reveal key stereochemical markers:
Levomefolate calcium exhibits multiple crystalline forms, with Form-M (monoclinic P21 space group) being the most thermodynamically stable polymorph. Key X-ray diffraction characteristics include:
Table 2: XRPD Peaks for Form-M Polymorph
Position (°2θ) | d-Spacing (Å) | Relative Intensity (%) |
---|---|---|
6.8 ± 0.2 | 12.99 | 100 |
13.6 ± 0.2 | 6.51 | 85 |
20.4 ± 0.2 | 4.35 | 78 |
27.2 ± 0.2 | 3.28 | 65 |
The crystalline structure features:
Stability studies demonstrate that Form-M maintains crystallinity for >48 months at 40°C/75% relative humidity, making it preferable for pharmaceutical formulations. Differential scanning calorimetry shows a single endotherm at 302°C corresponding to decomposition rather than melting.
Prinz-Langhebohi, R.: et al., Br. J. Pharmac., 158, 2014 (2009); Wright, A. et al.: Brit, J. Nutrit., 103, 724 (2010);